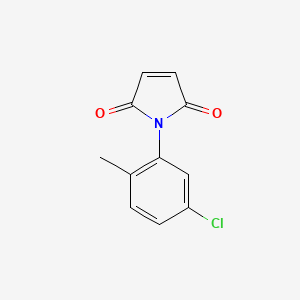

1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-2-methylbenzoyl chloride with pyrrole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom can be replaced by other substituents using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: Pyrrole-2,5-dione derivatives.

Reduction: Reduced pyrrole derivatives.

Substitution: Substituted pyrrole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial and Antifungal Activities

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant antimicrobial properties. Specifically, 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione has been studied for its effectiveness against various bacterial strains. A study highlighted its activity against Gram-positive bacteria, demonstrating potential for development into therapeutic agents for infections .

Anti-inflammatory Properties

Pyrrole derivatives have been shown to possess anti-inflammatory effects. In a comparative study, this compound was evaluated alongside other compounds, revealing its ability to inhibit pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. A series of experiments demonstrated that this compound could effectively scavenge free radicals, making it a candidate for formulations aimed at reducing oxidative stress-related damage in biological systems .

Agricultural Applications

Pesticidal Properties

The insecticidal activity of pyrrole derivatives has been explored in agricultural contexts. Specifically, studies have shown that this compound exhibits larvicidal effects against common agricultural pests. This property positions it as a potential bio-pesticide, offering an environmentally friendly alternative to synthetic pesticides .

Plant Growth Regulation

Research suggests that certain pyrrole derivatives can influence plant growth positively. In controlled experiments, the application of this compound resulted in enhanced growth rates and improved resistance to environmental stressors in test plants .

Material Science Applications

Polymer Chemistry

In material science, the compound has been utilized in synthesizing novel polymers with enhanced properties. The incorporation of this compound into polymer matrices has shown to improve mechanical strength and thermal stability. This application is particularly relevant in the development of advanced materials for industrial use .

Nanotechnology

Recent advancements have seen the use of pyrrole derivatives in nanotechnology. The compound can be employed as a precursor for synthesizing nanoparticles with specific functional properties. These nanoparticles have potential applications in drug delivery systems and targeted therapies .

Case Studies

Mecanismo De Acción

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparación Con Compuestos Similares

1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

1-(5-Chloro-2-methylphenyl)piperazine: Similar in structure but contains a piperazine ring instead of a pyrrole ring.

5-Chloro-2-methylphenol: Contains a phenol group instead of a pyrrole ring.

2-Chloro-5-methylbenzene: Lacks the pyrrole ring and has a simpler aromatic structure.

Uniqueness: The uniqueness of this compound lies in its combination of a pyrrole ring with a 5-chloro-2-methylphenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Actividad Biológica

1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and research findings.

This compound is a pyrrole derivative that can be synthesized through various methods, including microwave-assisted synthesis and traditional organic synthesis techniques. The structure includes a pyrrole ring substituted with a chloro and methyl group, which contributes to its biological activity.

Table 1: Basic Chemical Structure

| Compound Name | Molecular Formula | Molecular Weight |

|---|---|---|

| This compound | C10H8ClN | 195.63 g/mol |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been evaluated against Staphylococcus aureus and Escherichia coli, demonstrating effective minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of pyrrole compounds, including this compound, can inhibit the proliferation of cancer cell lines such as HCT-116 and SW-620. The growth inhibition rates are significant, with some derivatives showing IC50 values in the nanomolar range .

Table 2: Anticancer Activity Data

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| HCT-116 | This compound | ~0.001 - 0.002 |

| SW-620 | This compound | ~0.001 - 0.002 |

The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. Research suggests that it may act as an inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammation and cancer progression . Molecular docking studies indicate strong binding affinities to COX-2 compared to COX-1, supporting its potential as a selective anti-inflammatory and anticancer agent .

Case Studies and Research Findings

Several studies have highlighted the diverse applications of this compound:

- Inhibition of COX Enzymes : A study demonstrated that derivatives similar to this compound significantly inhibited the production of prostaglandin E2 (PGE2) in macrophage cells, suggesting a mechanism for its anti-inflammatory effects .

- Antitumor Effects : Another investigation reported that modifications to the pyrrole scaffold could enhance its binding to ATP-binding sites on growth factor receptors like EGFR and VEGFR2, indicating a pathway for targeted cancer therapy .

- Toxicity Studies : Toxicity assessments have shown that at lower concentrations (10 µg/mL), the compound does not induce significant apoptosis or necrosis in peripheral blood mononuclear cells (PBMCs), although higher concentrations (100 µg/mL) exhibited slight toxicity .

Propiedades

IUPAC Name |

1-(5-chloro-2-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c1-7-2-3-8(12)6-9(7)13-10(14)4-5-11(13)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHHDORZAHXENN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001238345 | |

| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58670-26-1 | |

| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58670-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-methylphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001238345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.